Cas no 2228515-44-2 ({1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine)

{1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine 化学的及び物理的性質
名前と識別子
-
- {1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine
- {1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine
- 2228515-44-2
- EN300-1729670
-
- インチ: 1S/C11H19N3/c12-10-11(4-1-2-5-11)6-9-14-8-3-7-13-14/h3,7-8H,1-2,4-6,9-10,12H2
- InChIKey: WIUGHOJSTGSZSI-UHFFFAOYSA-N
- ほほえんだ: NCC1(CCN2C=CC=N2)CCCC1
計算された属性
- せいみつぶんしりょう: 193.157897619g/mol
- どういたいしつりょう: 193.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
{1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1729670-0.5g |
{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |
2228515-44-2 | 0.5g |
$877.0 | 2023-09-20 | ||
Enamine | EN300-1729670-0.25g |
{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |
2228515-44-2 | 0.25g |
$840.0 | 2023-09-20 | ||
Enamine | EN300-1729670-5.0g |
{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |
2228515-44-2 | 5g |
$2650.0 | 2023-06-04 | ||
Enamine | EN300-1729670-1.0g |
{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |
2228515-44-2 | 1g |
$914.0 | 2023-06-04 | ||
Enamine | EN300-1729670-2.5g |
{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |
2228515-44-2 | 2.5g |
$1791.0 | 2023-09-20 | ||
Enamine | EN300-1729670-10g |
{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |
2228515-44-2 | 10g |
$3929.0 | 2023-09-20 | ||
Enamine | EN300-1729670-5g |
{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |
2228515-44-2 | 5g |
$2650.0 | 2023-09-20 | ||
Enamine | EN300-1729670-0.05g |
{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |
2228515-44-2 | 0.05g |
$768.0 | 2023-09-20 | ||
Enamine | EN300-1729670-0.1g |
{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |
2228515-44-2 | 0.1g |
$804.0 | 2023-09-20 | ||
Enamine | EN300-1729670-10.0g |
{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |
2228515-44-2 | 10g |
$3929.0 | 2023-06-04 |
{1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
{1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamineに関する追加情報
Introduction to {1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine (CAS No. 2228515-44-2)
The compound {1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine, identified by the CAS registry number 2228515-44-2, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrazole ring and a cyclopentane structure, which are key components in its molecular architecture. The integration of these structural elements contributes to its unique chemical properties and functional versatility.
The pyrazole moiety, a five-membered aromatic ring containing two adjacent nitrogen atoms, is renowned for its stability and reactivity in various chemical reactions. In this compound, the pyrazole group is attached to an ethyl chain, which further connects to a cyclopentane ring. This arrangement enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, making it an attractive candidate for drug design and material science applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of {1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine through optimized reaction pathways. Researchers have explored various methodologies, including palladium-catalyzed cross-coupling reactions and enantioselective syntheses, to achieve high yields and enantiomeric excess. These developments underscore the compound's importance in both academic and industrial settings.
One of the most promising applications of this compound lies in its potential as a bioactive agent. Studies have demonstrated that {1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine exhibits selective binding affinity towards certain biological targets, such as G-protein coupled receptors (GPCRs) and enzyme active sites. This property makes it a valuable tool in drug discovery programs targeting diseases like cancer, neurodegenerative disorders, and inflammatory conditions.
In addition to its pharmacological applications, this compound has also garnered attention in the field of materials science. Its unique electronic properties and structural rigidity make it a suitable candidate for designing advanced materials, such as organic semiconductors and stimuli-responsive polymers. Recent research has highlighted its potential as a building block for self-assembled monolayers and nanoscale architectures.
The synthesis of {1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the pyrazole ring through condensation reactions, followed by alkylation to introduce the cyclopentane moiety. The final step involves the introduction of the methanamine group, which is critical for modulating the compound's reactivity and solubility.
From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analyses have provided detailed insights into its molecular geometry, stereochemistry, and electronic structure. Such information is invaluable for understanding its behavior in different chemical environments.
In terms of environmental impact, studies have shown that {1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine exhibits moderate biodegradability under aerobic conditions. Its persistence in aquatic environments is influenced by factors such as pH levels and microbial activity. These findings are crucial for assessing its safety profile and ensuring sustainable practices during large-scale production.
Looking ahead, ongoing research is focused on exploring novel applications of this compound in areas such as enzyme inhibition, antiviral therapy, and nanotechnology. Collaborative efforts between academic institutions and industry partners are expected to yield breakthroughs that further establish its role as a cornerstone in modern chemistry.
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